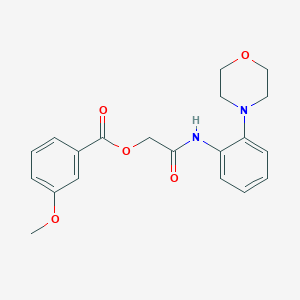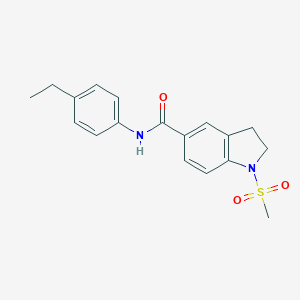![molecular formula C22H25ClN2O5S B300468 methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate](/img/structure/B300468.png)
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C22H25ClN2O5S and a molar mass of 464.96 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a benzoyl group, and a chlorobenzyl moiety. It is used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzoyl Intermediate: This involves the reaction of 4-aminobenzoyl chloride with 2-chlorobenzylamine in the presence of a base such as triethylamine.
Sulfonylation: The resulting intermediate is then reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine-4-carboxylic acid methyl ester under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to handle the reactions efficiently.
化学反应分析
Types of Reactions
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
科学研究应用
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methyl 1-{4-[(2-chlorobenzyl)amino]benzoyl}-4-piperidinecarboxylate: Lacks the methylsulfonyl group.
Methyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate: Contains a methyl group instead of a chlorine atom.
Uniqueness
methyl 1-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxylate is unique due to the presence of both the chlorobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C22H25ClN2O5S |
|---|---|
分子量 |
465 g/mol |
IUPAC 名称 |
methyl 1-[4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H25ClN2O5S/c1-30-22(27)17-11-13-24(14-12-17)21(26)16-7-9-19(10-8-16)25(31(2,28)29)15-18-5-3-4-6-20(18)23/h3-10,17H,11-15H2,1-2H3 |
InChI 键 |
DHXDNQSGCFPPLG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
规范 SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)
![[2-(2-morpholin-4-ylanilino)-2-oxoethyl] benzoate](/img/structure/B300387.png)

![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)








![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)
